1-(2-Chloropyridin-4-yl)butane-1,3-dione
Description
1-(2-Chloropyridin-4-yl)butane-1,3-dione is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a butane-1,3-dione moiety at the 4-position. This structure combines the electron-withdrawing effects of the chlorine atom with the β-diketone functional group, which is known for its chelating properties and reactivity in cyclization and condensation reactions.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6(12)4-8(13)7-2-3-11-9(10)5-7/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCVYSKDDDCDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-4-yl)butane-1,3-dione typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with acetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Pyridine carboxylic acids or ketones.
Reduction: Pyridine alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Chloropyridin-4-yl)butane-1,3-dione with structurally related compounds, focusing on substituent effects, reactivity, and applications.
Structural Analogs with Halogen Variations
- 1-(2-Bromopyridin-4-yl)butane-1,3-dione: Replacing chlorine with bromine increases molecular weight (MW: ~257.5 g/mol vs. ~213.6 g/mol for the chloro analog) and polarizability. However, the chlorine analog’s smaller size could favor solubility in polar solvents .
- 1-(3-Chloropyridin-4-yl)butane-1,3-dione: Positional isomerism (2-Cl vs. 3-Cl) alters electronic distribution. The 2-chloro derivative exhibits stronger electron-withdrawing effects due to proximity to the diketone, possibly accelerating keto-enol tautomerism compared to the 3-chloro isomer.
Analogs with Modified Aromatic Systems
- 1-(2-Chlorophenyl)butane-1,3-dione : Replacing pyridine with benzene eliminates nitrogen’s electron-deficient character. The pyridine-based compound shows higher reactivity in nucleophilic substitutions due to the ring’s electron-withdrawing nature, whereas the phenyl analog may exhibit greater stability in acidic conditions .
- 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone (from ): This compound, while distinct, highlights the impact of substituent placement.
Data Table: Key Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, DMSO) | Reactivity in Cross-Coupling |
|---|---|---|---|---|
| This compound | 213.6 | 148–152 | 12.5 | High (Cl as leaving group) |
| 1-(2-Bromopyridin-4-yl)butane-1,3-dione | 257.5 | 135–138 | 8.2 | Moderate (Br less reactive) |
| 1-(3-Chloropyridin-4-yl)butane-1,3-dione | 213.6 | 162–165 | 9.8 | Low (steric hindrance) |
| 1-Pyridin-4-ylbutane-1,3-dione | 179.2 | 122–125 | 20.1 | None (no leaving group) |
Biological Activity
1-(2-Chloropyridin-4-yl)butane-1,3-dione is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a butane-1,3-dione moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 1-(3-Chloropyridin-4-yl)butane-1,3-dione | Escherichia coli | 64 µg/mL |
| 1-(2-Fluoropyridin-4-yl)butane-1,3-dione | Candida albicans | 16 µg/mL |
Note: The MIC values indicate the lowest concentration of the compound that inhibits microbial growth.
Anticancer Activity
The anticancer properties of this compound have been explored in vitro against various human cancer cell lines. The compound has shown promising results, particularly against breast (MCF-7) and cervical (HeLa) cancer cell lines.
Table 2: Anticancer Activity Against Human Cell Lines
IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways.
Potential Pathways
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for cancer cell growth.
- Induction of Apoptosis : There is evidence suggesting that it may promote apoptotic pathways in cancer cells.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of butane-1,3-dione compounds, including those similar to this compound. These studies highlight the importance of structural modifications in enhancing biological activity.
Example Study
A study evaluated a series of butane-1,3-dione derivatives and found that compounds with halogen substitutions showed increased cytotoxicity against cancer cell lines compared to their unsubstituted counterparts . This suggests that further exploration into structural variations could yield more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
